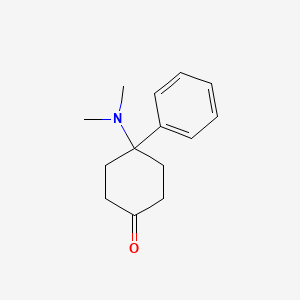

4-(Dimethylamino)-4-phenylcyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPEYZZVGZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465439 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-20-7 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a valuable intermediate in medicinal chemistry and drug development. The primary focus of this document is the detailed elucidation of the most prevalent and efficient synthetic methodology: one-pot reductive amination. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss an alternative synthetic strategy. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application, ensuring scientific integrity through rigorous citation of authoritative sources.

Introduction: Significance and Synthetic Strategy

This compound is a substituted cyclohexanone derivative with a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol .[1] Its structural features, particularly the tertiary amine and the phenyl group attached to a cyclohexanone scaffold, make it a key building block in the synthesis of various biologically active molecules. The presence of the dimethylamino group imparts basic properties and potential for further chemical modifications.[2]

The principal and most efficient route for the synthesis of this target molecule is the one-pot reductive amination of 4-phenylcyclohexanone with dimethylamine. This method is favored for its operational simplicity and the ability to form the desired amine in a single procedural step from readily available starting materials.[3][4] An alternative, though less direct, approach involves the Eschweiler-Clarke methylation of a precursor amine, 4-amino-4-phenylcyclohexan-1-one.

This guide will first provide a detailed exploration of the reductive amination pathway, followed by a brief overview of the Eschweiler-Clarke reaction as a viable, albeit multi-step, alternative.

Primary Synthetic Route: One-Pot Reductive Amination

The reductive amination of a ketone involves the initial formation of an iminium ion intermediate from the reaction of the ketone with a secondary amine, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.

Reaction Mechanism

The causality behind the experimental choices in a one-pot reductive amination protocol is best understood through its mechanism. The reaction proceeds through two main stages:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration, also acid-catalyzed, to form a resonance-stabilized iminium ion.

-

Reduction of the Iminium Ion: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product. A key aspect of this one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.

dot graph ReductiveAminationMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Reductive Amination Workflow"

Choice of Reducing Agent: The Role of Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for one-pot reductive aminations for several key reasons.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[5] This selectivity is crucial as it allows for the accumulation of the iminium ion intermediate without significant reduction of the starting ketone. The electron-withdrawing cyano group in NaBH₃CN moderates its reducing power, making it an ideal candidate for this transformation.[4]

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination and is tailored for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Phenylcyclohexanone | 174.24 | 10.0 g | 0.057 |

| Dimethylamine hydrochloride | 81.54 | 7.0 g | 0.086 |

| Sodium cyanoborohydride | 62.84 | 4.0 g | 0.064 |

| Methanol | 32.04 | 150 mL | - |

| Potassium hydroxide | 56.11 | As needed | - |

| Diethyl ether | 74.12 | For extraction | - |

| Saturated aq. NaCl | - | For washing | - |

| Anhydrous MgSO₄ | 120.37 | For drying | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcyclohexanone (10.0 g, 0.057 mol) and dimethylamine hydrochloride (7.0 g, 0.086 mol) in 150 mL of methanol.

-

pH Adjustment: Stir the mixture at room temperature and adjust the pH to approximately 6-7 by the careful addition of a methanolic potassium hydroxide solution.

-

Addition of Reducing Agent: To this stirred solution, add sodium cyanoborohydride (4.0 g, 0.064 mol) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully add 1 M hydrochloric acid to the reaction mixture until the pH is approximately 2 to decompose any remaining NaBH₃CN (Caution: gas evolution).

-

Stir for 1 hour, then basify the solution to a pH of >10 with the addition of 2 M sodium hydroxide.

-

Reduce the volume of the methanol in vacuo.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Alternative Synthetic Route: Eschweiler-Clarke Methylation

An alternative pathway to the target molecule involves the Eschweiler-Clarke reaction, which is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[6] This would necessitate the synthesis of the precursor, 4-amino-4-phenylcyclohexan-1-one.

dot graph EschweilerClarkeWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Eschweiler-Clarke Methylation"

Mechanistic Overview

The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[5][6] The reaction is driven to completion by the formation of carbon dioxide. This process is repeated to achieve dimethylation of a primary amine.

While effective, this route is less direct than the one-pot reductive amination as it requires the prior synthesis and isolation of the 4-amino-4-phenylcyclohexan-1-one precursor.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Analytical Data:

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 65619-20-7[1] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃):

-

δ 7.20-7.40 (m, 5H, Ar-H)

-

δ 2.50-2.80 (m, 4H, -CH₂-C=O)

-

δ 2.30 (s, 6H, -N(CH₃)₂)

-

δ 1.80-2.10 (m, 4H, -CH₂-C-N)

-

-

¹³C NMR (CDCl₃):

-

δ 210.0 (C=O)

-

δ 145.0 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 126.0 (Ar-CH)

-

δ 60.0 (C-N)

-

δ 40.0 (-N(CH₃)₂)

-

δ 38.0 (-CH₂-C=O)

-

δ 30.0 (-CH₂-C-N)

-

-

IR (KBr, cm⁻¹):

-

~2950 (C-H stretch)

-

~1715 (C=O stretch, ketone)

-

~1600, 1495 (C=C stretch, aromatic)

-

~1200 (C-N stretch)

-

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination of 4-phenylcyclohexanone using dimethylamine and sodium cyanoborohydride. This method offers high yields and operational simplicity. Understanding the underlying reaction mechanisms allows for informed optimization of reaction conditions. The alternative Eschweiler-Clarke methylation provides a viable but more laborious route. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one, a member of the 4-amino-4-arylcyclohexanone class of analgesics. Developed in the late 1970s, this compound and its derivatives represent a significant exploration into novel analgesic agents. This document synthesizes foundational research with contemporary pharmacological principles to elucidate its primary interaction with the opioid receptor system and explores its potential secondary activity at the N-methyl-D-aspartate (NMDA) receptor, a characteristic of its broader arylcyclohexylamine chemical class. Structure-activity relationships, proposed signaling pathways, and detailed experimental protocols for characterization are presented to provide a complete mechanistic overview for researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Analgesia

This compound emerged from a systematic investigation into the central nervous system activity of arylcyclohexylamines.[1] This class of compounds, famously represented by dissociative anesthetics such as phencyclidine (PCP) and ketamine, is primarily characterized by antagonism of the NMDA receptor.[2][3][4] However, the research spearheaded by Lednicer, VonVoigtlander, and Emmert in the early 1980s identified a novel and unexpected analgesic profile within the 4-amino-4-arylcyclohexanone series, distinct from the then-understood pharmacology of arylcyclohexylamines.[1]

The core structure, featuring a phenyl group and a dimethylamino moiety geminally substituted on a cyclohexanone ring, proved to be a versatile scaffold for potent analgesic activity.[1][5] This guide will delve into the molecular mechanisms that underpin the pharmacological effects of this compound, focusing on its role as an opioid modulator and its potential interplay with glutamatergic signaling.

Primary Mechanism of Action: Opioid Receptor Modulation

The foundational research by Lednicer and colleagues unequivocally positioned the 4-amino-4-arylcyclohexanone series as a novel class of analgesics with activity mediated through the opioid system.[1][5] While specific in-vitro binding affinities for this compound are not extensively detailed in the seminal literature, the in-vivo analgesic potency and the narcotic antagonist activity observed in certain derivatives strongly indicate interaction with opioid receptors.[1][6]

Evidence for Opioid System Interaction

The initial studies demonstrated that compounds in this series possess significant analgesic properties, with the most potent derivatives showing activity comparable to morphine in animal models.[1] Specifically, the para-methyl and para-bromo substituted analogs of this compound were reported to have approximately half the analgesic potency of morphine.[1]

Furthermore, the introduction of a hydroxyl group at the meta-position of the phenyl ring conferred narcotic antagonist properties to some derivatives, a hallmark of interaction with the mu-opioid receptor (MOR).[6] This suggests that compounds in this class can act as both agonists and antagonists at opioid receptors, fitting the description of opioid modulators.

Proposed Signaling Pathway

As an opioid receptor modulator, this compound is proposed to bind to G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor, initiating a downstream signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to the desired analgesic effect.

Potential Secondary Mechanism: NMDA Receptor Antagonism

The arylcyclohexylamine scaffold is a well-established pharmacophore for non-competitive antagonism of the NMDA receptor.[2][3][4] Compounds like PCP and ketamine exert their dissociative and anesthetic effects by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions.[4] Given the structural similarity, it is plausible that this compound possesses some degree of NMDA receptor antagonist activity.

While the primary literature on this compound focuses on its opioid-mediated analgesia, a dual-target mechanism is an intriguing possibility that could contribute to its overall pharmacological profile. NMDA receptor antagonists are known to produce analgesia and can potentiate the analgesic effects of opioids, making this a therapeutically relevant consideration.

Structure-Activity Relationships (SAR)

The initial development of 4-amino-4-arylcyclohexanones revealed key structural features that govern their analgesic potency and activity profile.

| Structural Modification | Impact on Activity | Reference |

| Aryl Ring Substitution | Activity is highly sensitive to the nature and position of substituents. Para-methyl and para-bromo groups increase potency. | [1] |

| Meta-Hydroxyl Group on Aryl Ring | Can introduce narcotic antagonist activity, suggesting a shift in binding mode at the opioid receptor. | [6] |

| Amine Substitution | The dimethylamino group was found to be optimal for potent antagonist activity in the m-hydroxyphenyl series. | [6] |

| Carbonyl Group Modification | Reduction of the ketone to an alcohol significantly impacts potency. The stereochemistry is crucial, with the trans (relative to the amino group) alcohol being more potent. | [5] |

Experimental Protocols for Mechanistic Characterization

To fully elucidate the mechanism of action of this compound, a series of in-vitro and in-vivo assays are required. The following protocols provide a framework for such an investigation.

In-Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

-

Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a selective radioligand for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-Naltrindole for δ, and [³H]-U69,593 for κ).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[7][8]

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled opioid receptors.

Methodology:

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

-

Assay Buffer: Use a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation and Detection: Separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

-

Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀.

This assay determines the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel.

Methodology:

-

Membrane Preparation: Prepare membranes from rat cortical tissue.

-

Radioligand: Use [³H]-MK-801, a high-affinity non-competitive NMDA receptor antagonist.

-

Competition Binding: Follow a similar procedure to the opioid binding assay, incubating cortical membranes with [³H]-MK-801 and varying concentrations of the test compound.

-

Data Analysis: Calculate the IC₅₀ and Ki values.

Conclusion

This compound is a foundational molecule in a novel class of analgesics whose primary mechanism of action is mediated through the opioid receptor system. The structure-activity relationship studies on its derivatives indicate a complex interaction with opioid receptors, with the potential for both agonist and antagonist activity. Furthermore, its structural classification as an arylcyclohexylamine suggests a plausible secondary mechanism involving NMDA receptor antagonism, which warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and related compounds, which will be crucial for any future drug development efforts based on this versatile chemical scaffold. The dual pharmacology of this class of compounds presents a compelling opportunity for the development of analgesics with a potentially unique and beneficial therapeutic profile.

References

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Foreword: Unveiling a Scaffold of Analgesic Potential

Within the vast landscape of medicinal chemistry, the arylcyclohexylamine scaffold has yielded compounds with profound effects on the central nervous system. This technical guide delves into the biological activity of a specific member of this class: 4-(Dimethylamino)-4-phenylcyclohexan-1-one. While not a clinically utilized therapeutic, its structural motif and demonstrated analgesic properties in preclinical studies offer valuable insights for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive exploration of its synthesis, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. We will navigate the structure-activity relationships that govern its function and present a framework for its further investigation as a potential scaffold for novel analgesic agents.

Chemical Identity and Synthesis

1.1. Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₁₉NO and a molecular weight of approximately 217.31 g/mol .[1] Its structure features a cyclohexanone ring with a dimethylamino group and a phenyl group attached to the same carbon atom (C4).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65619-20-7 | [1] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Predicted pKa | 8.15 ± 0.20 | [1] |

1.2. Rationale for Synthetic Exploration

The synthesis of this compound and its analogs was driven by the exploration of "reversed" analogues of phenylcyclohexylamines, which were being investigated for their central nervous system activity.[2] The discovery of unexpected analgesic activity in this class of compounds prompted a systematic investigation into their structure-activity relationships (SAR).[2]

1.3. Synthetic Pathway Overview

The synthesis of 4-amino-4-arylcyclohexanones, as described by Lednicer et al. (1980), provides a foundational route to this compound.[2] The general strategy involves the construction of the substituted cyclohexanone ring system followed by the introduction of the key amino and aryl moieties.

Diagram 1: Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for 4-amino-4-arylcyclohexanones.

1.4. Detailed Experimental Protocol (Illustrative)

Step 1: Double Michael Addition

-

To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

-

Slowly add two equivalents of ethyl acrylate at a controlled temperature.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

Step 2: Cyclization (Dieckmann Condensation)

-

Treat the product from Step 1 with a strong base, such as sodium hydride, in an aprotic solvent like toluene.

-

Heat the mixture to induce intramolecular cyclization.

-

Acidify the reaction mixture to yield the β-keto ester.

Step 3: Decarboxylation

-

Heat the β-keto ester in the presence of an acid (e.g., sulfuric acid) to effect decarboxylation, yielding the corresponding cyclohexanone.

Step 4: Ketalization

-

Protect the ketone functionality by reacting the cyclohexanone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ethylene ketal.

Step 5: Saponification

-

Hydrolyze the ester group of the ketal-protected intermediate using a base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.

Step 6: Curtius Rearrangement

-

Activate the carboxylic acid (e.g., by conversion to an acyl chloride).

-

React the activated acid with sodium azide to form an acyl azide.

-

Heat the acyl azide to induce rearrangement to the isocyanate.

Step 7: Hydrolysis and N,N-dimethylation

-

Hydrolyze the isocyanate under acidic conditions to yield the primary amine.

-

Perform reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or treat with a methylating agent (e.g., methyl iodide) to obtain the dimethylamino group.

Step 8: Deprotection

-

Remove the ketal protecting group by treatment with aqueous acid to yield the final product, this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound is its analgesic effect, which is believed to be mediated through interaction with opioid receptors.

2.1. Opioid Receptor Interaction

While specific in vitro binding data for this compound is not extensively reported, the structure-activity relationship studies of the 4-amino-4-arylcyclohexanone series strongly suggest activity at opioid receptors.[2][3][4] The analgesic effects of these compounds are consistent with agonist activity at the μ-opioid receptor.

Diagram 2: Proposed Mechanism of Action

References

- 1. Page loading... [guidechem.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

An In-depth Technical Guide on the Potential Research Applications of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This technical guide provides a comprehensive framework for exploring the research potential of this compound, a synthetic small molecule with significant therapeutic promise. The unique arylcyclohexylamine structure, featuring a cyclohexanone backbone with a dimethylamino group and a phenyl substituent, serves as a versatile scaffold for drug discovery.[1] Drawing on structural analogies to known neuroactive and cytotoxic agents, this document outlines detailed, actionable research plans in neuropharmacology and oncology. We present hypothesized mechanisms, step-by-step experimental workflows, and the scientific rationale behind protocol choices to empower researchers in pharmacology, medicinal chemistry, and drug development to investigate this high-potential compound.

Introduction: A Scaffold of Opportunity

In medicinal chemistry, the 4-arylcyclohexanone framework is recognized as a "privileged structure," demonstrating a wide array of biological activities.[2] this compound belongs to this class and is structurally related to 4-amino-4-arylcyclohexanones, a novel class of analgesics identified for their potent central nervous system activity.[3][4] The presence of a tertiary amine (dimethylamino group) and a phenyl ring on the cyclohexanone core is a hallmark of many bioactive molecules, suggesting potential interactions with various therapeutic targets.[1]

This guide is predicated on the hypothesis that the structural features of this compound make it a prime candidate for investigation in two critical therapeutic areas:

-

Neuropharmacology: Its similarity to N-methyl-D-aspartate (NMDA) receptor modulators and its documented analgesic properties suggest potential applications in pain management, depression, and neurodegenerative diseases.[1][3]

-

Oncology: The cyclohexanone moiety is a core component of various synthetic compounds exhibiting potent anticancer activities, making this molecule a candidate for antiproliferative screening.[5][6][7]

This document serves as a practical blueprint for initiating a comprehensive research program into this promising molecule.

Foundational Steps: Synthesis and Characterization

Before biological evaluation, a reliable synthesis and thorough characterization are paramount to ensure the purity and structural integrity of the test compound. The ketone group (C=O) on the cyclohexanone ring is a key functional handle for various synthetic transformations, including nucleophilic additions, oxidations, and reductions.[1]

Proposed Synthesis: Reductive Amination

A robust and scalable approach to synthesize the title compound is the reductive amination of 4-phenylcyclohexanone. This common and high-yielding reaction provides a direct route to the target molecule.

References

- 1. Buy this compound | 65619-20-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to 4-(Dimethylamino)-4-phenylcyclohexan-1-one Derivatives and Analogs

Abstract

The 4-arylcyclohexanone scaffold represents a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Among these, derivatives of 4-(dimethylamino)-4-phenylcyclohexan-1-one have emerged as a particularly significant class, demonstrating potent analgesic and central nervous system (CNS) activities. This technical guide provides a comprehensive overview of this chemical series for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical transformations, structure-activity relationships (SAR), and pharmacological properties that define these compounds, supported by detailed experimental protocols and analytical methodologies. The narrative bridges fundamental chemical principles with applied pharmacological insights, reflecting the journey of this scaffold from an unexpected discovery to a validated platform for novel therapeutics.

Introduction: A Scaffold of Unexpected Potential

The arylcyclohexylamine framework first gained notoriety in the 1950s with the synthesis of Phencyclidine (PCP), a compound with potent CNS effects that highlighted the pharmacological relevance of this architecture in targeting ion channels and neurotransmitter systems.[2] Subsequent research endeavors, notably at The Upjohn Company in the 1970s, explored analogs and led to the development of 4-amino-4-arylcyclohexanones. This research unveiled a novel class of analgesics, with compounds such as 4-dimethylamino-4-(p-tolyl)cyclohexanone exhibiting morphine-equivalent analgesia through modulation of μ-opioid receptors.[2]

This discovery established the this compound core as a versatile and synthetically accessible scaffold. Its significance lies in its conformational flexibility and the electronic properties conferred by the dimethylamino group, which can be strategically modified to fine-tune biological activity.[2] This guide aims to provide a detailed exploration of this scaffold, offering both a retrospective on its development and a forward-looking perspective on its therapeutic potential.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, serves as the foundational structure for this class of derivatives. Its fundamental properties are summarized below.

| Property | Value | References |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₁₄H₁₉NO | [2][3] |

| Molecular Weight | 217.31 g/mol | [2] |

| CAS Number | 65619-20-7 | [3][4][5] |

Synthesis and Chemical Reactivity

The synthesis of the this compound core and its analogs is accessible through several established synthetic routes. The choice of method often depends on the desired substitution pattern and scale of production.

Key Synthetic Strategies

Two primary strategies dominate the synthesis of this scaffold:

-

Reductive Amination of an Aryl Cyclohexanone Precursor : This direct and efficient approach involves the reaction of a 4-phenylcyclohexanone with dimethylamine in the presence of a reducing agent. For laboratory-scale synthesis, reagents like sodium triacetoxyborohydride are common, while industrial applications may favor catalytic hydrogenation.[6]

-

Michael Addition and Cyclization : A more versatile route for creating diverse 4-amino-4-arylcyclohexanones starts with the double Michael reaction of an acrylate on an arylacetonitrile.[7] This is followed by a series of transformations including cyclization, decarboxylation, and rearrangement to yield the target scaffold.[7] This method allows for greater flexibility in modifying the aryl ring.[7]

Caption: General workflow for synthesis via Michael addition.

Protocol: Synthesis via Reductive Amination

This protocol provides a generalized procedure for the synthesis of the core scaffold.

Materials:

-

4-Phenylcyclohexan-1-one

-

Dimethylamine (2 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 4-phenylcyclohexan-1-one (1.0 eq) in DCE, add dimethylamine solution (1.2 eq) followed by acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Key Chemical Transformations

The core scaffold is amenable to various chemical modifications, which have been crucial for exploring the structure-activity relationships.

-

Modification of the Carbonyl Function : The ketone at the C-1 position is a key handle for derivatization. It can be reduced to the corresponding alcohol or targeted by nucleophiles (e.g., Grignard reagents).[8] These transformations significantly impact analgesic potency, with the resulting stereochemistry of the new hydroxyl group playing a critical role.[8]

-

Ligand Formation : The ketone and dimethylamino groups can serve as ligands for metal ions like Zn²⁺ and Cu²⁺, enabling the formation of metallo-organic frameworks (MOFs).[2]

Pharmacology and Therapeutic Potential

The primary therapeutic interest in this class of compounds stems from their potent analgesic properties, mediated primarily through the μ-opioid receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Cyclohexanone, 4-[4-(dimethylamino)phenyl]- (EVT-14113624) | 117960-49-3 [evitachem.com]

- 3. prayoglife.com [prayoglife.com]

- 4. 4-Dimethylamino-4-phenylcyclohexanone | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. CAS#:65619-20-7 | this compound | Chemsrc [chemsrc.com]

- 6. 4-(Dimethylamino)cyclohexanone | 40594-34-1 | Benchchem [benchchem.com]

- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

An In-depth Technical Guide to the Discovery and History of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, a notable member of the 4-amino-4-arylcyclohexanone class of compounds. Arising from a strategic shift in analgesic research away from the phencyclidine (PCP) scaffold, this molecule represents a significant exploration into the structure-activity relationships of centrally acting agents. This document details the scientific rationale behind its creation, the key synthetic methodologies employed in its first preparation, and its initial characterization as an analgesic. It is intended for researchers, scientists, and drug development professionals interested in the history of analgesic chemistry and the evolution of novel psychoactive compounds.

Introduction: A New Direction from Arylcyclohexylamine Research

The story of this compound begins in the shadow of a more notorious relative: phencyclidine (PCP). First synthesized in 1956 by Victor Maddox at Parke-Davis, PCP was initially developed as a promising anesthetic.[1][2] However, its significant adverse side effects, including hallucinations and delirium, led to its discontinuation for human use in the mid-1960s.[2] Despite its clinical failure, the unique pharmacological profile of PCP spurred further research into related arylcyclohexylamine structures, with the goal of separating the desirable anesthetic and analgesic properties from the undesirable psychotomimetic effects.[1][3]

By the late 1970s and early 1980s, medicinal chemists were exploring novel structural modifications to the arylcyclohexylamine framework. A key intellectual leap was the investigation of "reversed" analogues, which repositioned the amino and aryl groups on the cyclohexyl ring.[4] This strategic pivot led to the discovery of a new class of compounds—4-amino-4-arylcyclohexanones—with a distinct and promising pharmacological profile.

The Seminal Discovery: Lednicer, VonVoigtlander, and Emmert (1980)

The first documented synthesis and characterization of this compound was reported in a 1980 publication in the Journal of Medicinal Chemistry by Daniel Lednicer, Philip F. VonVoigtlander, and D. Edward Emmert.[4] Their work, titled "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring," laid the foundational chemistry and pharmacology for this entire class of compounds.[4][5]

The researchers' primary objective was to investigate the central nervous system activity of these "reversed" phenylcyclohexylamines.[4] Their systematic approach led to the unexpected and significant finding that these compounds possessed potent analgesic activity.[4]

Rationale for the "Reversed" Analog Approach

The core concept behind the synthesis of 4-amino-4-arylcyclohexanones was to explore the spatial and conformational requirements of the receptors responsible for the analgesic effects of arylcyclohexylamines. By moving the critical pharmacophoric elements (the amino and aryl groups) to the 4-position of the cyclohexanone ring, the researchers aimed to understand how this new arrangement would affect receptor interaction and biological activity. This structural reorganization is depicted below.

Caption: Comparison of conventional and "reversed" arylcyclohexylamine scaffolds.

Chemical Synthesis and Characterization

The synthesis of this compound, as detailed by Lednicer et al., is a multi-step process that showcases the ingenuity of synthetic organic chemistry.[4] The general pathway is outlined below.

Synthetic Workflow

The synthesis begins with a double Michael addition of methyl acrylate to phenylacetonitrile, followed by a series of transformations including cyclization, decarboxylation, and a Curtius rearrangement to install the amino group.[4][6]

Caption: General synthetic workflow for 4-amino-4-arylcyclohexanones.

Detailed Experimental Protocol

The following is a representative protocol based on the general method described by Lednicer et al. for the synthesis of 4-amino-4-arylcyclohexanones.[4][6]

-

Double Michael Addition: Phenylacetonitrile is reacted with two equivalents of methyl acrylate in the presence of a base to yield the corresponding dinitrile.

-

Cyclization: The resulting dinitrile undergoes an intramolecular cyclization to form a cyclohexanone derivative.

-

Hydrolysis and Decarboxylation: The product from the cyclization is subjected to hydrolysis and decarboxylation to yield 4-phenylcyclohexanone-4-carboxylic acid.

-

Ketalization: The ketone functionality is protected, for example, as an ethylene ketal, to prevent interference in subsequent steps.

-

Saponification: The ester is saponified to the corresponding carboxylic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement, often using an agent like diphenylphosphoryl azide ((C₆H₅O)₂PON₃).[4]

-

Formation of the Primary Amine: The isocyanate is then hydrolyzed to the primary amine, 4-amino-4-phenylcyclohexanone.

-

Methylation: The primary amine is subjected to reductive amination or direct methylation to install the two methyl groups on the nitrogen atom, yielding the final product, this compound.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 65619-20-7 |

| Appearance | White crystalline powder (typical) |

| pKa (predicted) | 8.15 ± 0.20 |

Pharmacological Profile and Biological Activity

The primary pharmacological activity reported for the 4-amino-4-arylcyclohexanone class of compounds is analgesia.[4] In their initial 1980 study, Lednicer and his team found that the analgesic activity was highly sensitive to the nature and position of substituents on the aromatic ring.[4]

Subsequent studies in the series further explored the structure-activity relationship:

-

Modification of the Carbonyl Function (1981): The researchers investigated the effects of reducing the ketone to an alcohol and adding various nucleophiles.[7][8] This work revealed that the resulting amino alcohols often had significantly increased analgesic potency.[7]

-

m-Hydroxyphenyl Derivatives (1981): The introduction of a meta-hydroxy group on the phenyl ring was explored.[9] This modification led to compounds with narcotic antagonist activity, with the dimethylamino-substituted compounds being the most potent antagonists.[9]

While specific quantitative analgesic data for this compound is not detailed in the abstract of the seminal paper, the series as a whole was shown to have significant morphine-like analgesic effects.[4] The most potent compounds in the initial series demonstrated about 50% the potency of morphine.[4] Later research has suggested that these compounds exert their effects through interaction with opioid receptors.[10]

Historical Context and Subsequent Developments

The discovery of this compound and its analogs marked a significant contribution to the field of analgesic research. It demonstrated that potent analgesics could be developed from structural scaffolds that were significant departures from the classic opioid structures. The work of Lednicer and his colleagues provided a valuable new template for the design of centrally acting agents.

While this compound itself has not been developed into a commercial pharmaceutical, it remains a compound of interest in medicinal chemistry and pharmacology. It serves as a lead compound and a research tool for understanding the complex structure-activity relationships of analgesics and other CNS-active drugs.[10] The synthetic routes and pharmacological insights from this research have informed the development of other novel therapeutic agents.

Conclusion

The discovery of this compound is a testament to the power of rational drug design and the exploration of novel chemical space. Born from the legacy of arylcyclohexylamine research, this molecule and its analogs carved out a new chapter in the search for effective and safer analgesics. The foundational work by Lednicer, VonVoigtlander, and Emmert not only provided a new class of potent analgesics but also offered deep insights into the structural requirements for activity at CNS receptors. This technical guide serves to document this important piece of medicinal chemistry history, providing a valuable resource for scientists and researchers in the field.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy this compound | 65619-20-7 [smolecule.com]

An In-depth Technical Guide to 4-(Dimethylamino)-4-phenylcyclohexan-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(dimethylamino)-4-phenylcyclohexan-1-one, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers and drug development professionals.

Chemical Identity and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a cyclohexane ring with a ketone functional group at the 1-position. At the 4-position, the ring is substituted with both a dimethylamino group and a phenyl group.

| Identifier | Value |

| CAS Number | 65619-20-7[1] |

| Molecular Formula | C₁₄H₁₉NO[1] |

| Molecular Weight | 217.31 g/mol [1] |

| Canonical SMILES | CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2[1] |

| InChI Key | DEOPEYZZVGZQFC-UHFFFAOYSA-N |

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of this compound

Synthesis Pathway

The synthesis of this compound is a multi-step process that has been explored in the context of developing novel analgesics. A general and plausible synthetic route, based on literature, commences with a double Michael addition of an acrylate to an arylacetonitrile.[2][3] This is followed by a series of reactions including cyclization, decarboxylation, and the introduction of the amino group.

A key publication by Lednicer et al. in the Journal of Medicinal Chemistry (1980) lays the groundwork for the synthesis of 4-amino-4-arylcyclohexanones.[2] The general strategy involves the formation of a geminally substituted acid, which is then rearranged to an isocyanate. This intermediate is subsequently converted to the target amine.[2]

The following diagram illustrates a probable synthetic workflow.

Caption: General Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Phenylcyclohexanone-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile in a suitable solvent such as ethanol.

-

Michael Addition: Add sodium ethoxide as a catalyst, followed by the dropwise addition of methyl acrylate. The reaction mixture is then refluxed.

-

Cyclization and Hydrolysis: After the initial reaction, the resulting dinitrile is subjected to acidic or basic hydrolysis and heated to induce cyclization and subsequent decarboxylation to yield 4-phenylcyclohexanone-4-carboxylic acid.

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 2: Formation of 4-Amino-4-phenylcyclohexanone

-

Curtius Rearrangement: The carboxylic acid from Step 1 is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed, often with an acidic or basic aqueous solution, to yield the primary amine, 4-amino-4-phenylcyclohexanone.

Step 3: Synthesis of this compound

-

Reductive Amination: The 4-amino-4-phenylcyclohexanone is reacted with an excess of formaldehyde and a reducing agent, such as sodium triacetoxyborohydride or formic acid, to install the two methyl groups on the nitrogen atom.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Experimentally obtained spectroscopic data for this compound is not widely available. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted:

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the protons on the cyclohexanone ring, and a singlet for the two methyl groups of the dimethylamino functionality (approx. 2.2-2.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon of the ketone (approx. 210 ppm), signals for the aromatic carbons, and signals for the carbons of the cyclohexanone ring and the dimethylamino group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (approx. 1715 cm⁻¹), and bands corresponding to C-H bonds of the aromatic and aliphatic portions of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.31 g/mol ). |

Potential Applications in Research and Drug Development

The 4-amino-4-arylcyclohexanone scaffold is a recognized pharmacophore with demonstrated analgesic properties.[2][4] This suggests that this compound could serve as a valuable lead compound or intermediate in the development of novel pain management therapies.

Furthermore, the structural motifs present in this molecule, namely the dimethylamino group and the cyclohexanone core, are found in various bioactive compounds. This raises the possibility of its use as a scaffold for developing new drugs targeting a range of conditions, including neurodegenerative diseases and cancer.

In the realm of organic synthesis, the ketone functionality of this compound allows for a variety of chemical transformations, making it a useful building block for the construction of more complex molecular architectures.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the safety data sheets of any reagents used in its synthesis or subsequent reactions.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Dimethylamino)cyclohexanone | 40594-34-1 | Benchchem [benchchem.com]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(Dimethylamino)-4-phenylcyclohexan-1-one in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

4-(Dimethylamino)-4-phenylcyclohexan-1-one is a synthetically valuable organic compound featuring a unique combination of functional groups: a reactive ketone, a sterically accessible tertiary amine, and a modifiable aromatic ring, all anchored to a conformationally distinct cyclohexanone core. This arrangement makes it a powerful intermediate, particularly in the field of medicinal chemistry, where it serves as a cornerstone for the development of centrally active agents, most notably analgesics. Its strategic importance lies in the ability to selectively modify each functional moiety to fine-tune the pharmacological properties of the resulting molecules. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in key synthetic transformations.

| Property | Value |

| CAS Number | 65619-20-7[1][2][3] |

| Molecular Formula | C₁₄H₁₉NO[1][3] |

| Molecular Weight | 217.31 g/mol [1][3] |

| Synonyms | 4-(Dimethylamine)-4-phenylcyclohexanone[1] |

| Therapeutic Area | Analgesic (as a precursor)[1] |

Section 1: Synthetic Pathways to the Core Scaffold

The construction of the 4-amino-4-arylcyclohexanone framework is a critical first step. While several routes exist, a convergent and plausible pathway can be adapted from established methods for preparing structurally related analogs. This approach involves the strategic formation of an α-aminonitrile followed by the introduction of the aryl group via a Grignard reaction.

A plausible synthetic route involves the initial protection of a symmetrical starting material like 1,4-cyclohexanedione, followed by the sequential introduction of the dimethylamino and phenyl groups.[4]

Visualizing the Synthesis Workflow

References

The Versatile Scaffold of 4-(Dimethylamino)-4-phenylcyclohexan-1-one: A Gateway to Novel Therapeutics

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

The 4-arylcyclohexanone framework, and specifically 4-(Dimethylamino)-4-phenylcyclohexan-1-one, represents a cornerstone in the development of centrally acting therapeutic agents.[1] Initially explored for its potent analgesic properties, this deceptively simple scaffold has proven to be a remarkably versatile template for medicinal chemists. Its unique combination of a rigid cyclohexanone ring, a strategically positioned aryl group, and a basic amino functionality provides a three-dimensional pharmacophore that can be tailored to interact with a variety of biological targets.

This technical guide provides an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of this compound. We will delve into its primary role as a precursor to a novel class of opioid analgesics and explore its broader potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own therapeutic programs.

The Genesis of a New Analgesic Class: From Serendipity to SAR

The story of 4-amino-4-arylcyclohexanones as analgesics began with the unexpected discovery of opioid-like activity in the structurally related 1-(dimethylamino)-1-phenylcyclohexylamine. This led to a systematic investigation by Lednicer and his colleagues at Upjohn in the 1970s and 1980s into "reversed" analogues, where the amino and aryl groups were moved from the 1- to the 4-position of the cyclohexane ring.[2][3] This strategic modification gave rise to a new class of potent analgesics, with this compound serving as a key parent compound.

The initial structure-activity relationship (SAR) studies revealed that the analgesic potency was highly sensitive to substitutions on the aromatic ring.[2] For instance, the introduction of a para-methyl or para-bromo group resulted in compounds with approximately half the potency of morphine.[2] This highlighted the critical role of the aryl moiety in receptor interaction.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from readily available materials.

General Synthetic Workflow

The following diagram illustrates a general and adaptable workflow for the synthesis of 4-amino-4-arylcyclohexanone derivatives.

Caption: General workflow for the synthesis of 4-amino-4-arylcyclohexanone derivatives.

Detailed Experimental Protocol: Synthesis of 4-(Dimethylamino)-4-phenylcyclohexanone

This protocol is adapted from the methodologies described by Lednicer et al. and serves as a representative example for the synthesis of the core scaffold.

Step 1: Double Michael Addition

-

To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

-

Slowly add two equivalents of methyl acrylate at a temperature maintained below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Neutralize with acetic acid and remove the solvent under reduced pressure.

Step 2: Dieckmann Cyclization and Decarboxylation

-

Treat the crude product from Step 1 with a strong base such as sodium hydride in a suitable solvent like toluene.

-

Heat the mixture to effect cyclization.

-

Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding 4-phenylcyclohexan-1-one.

Step 3: Ketalization

-

Reflux the 4-phenylcyclohexan-1-one from Step 2 with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark trap to remove water.

-

After completion, wash the reaction mixture with aqueous sodium bicarbonate and brine, then dry and concentrate to give the ketal-protected cyclohexanone.

Step 4: Introduction of the Amino Group (Strecker Synthesis followed by Bruylants Reaction)

-

A more direct approach from the ketal-protected 4-phenylcyclohexanone involves a Strecker synthesis with dimethylamine and a cyanide source to form the corresponding α-aminonitrile.

-

This is followed by a Bruylants reaction where the aminonitrile reacts with a Grignard reagent (e.g., phenylmagnesium bromide) to displace the cyanide and form the desired 4-(dimethylamino)-4-phenylcyclohexanone ketal.

Step 5: Deprotection

-

Hydrolyze the ketal protecting group by stirring the product from Step 4 in a mixture of methanol and aqueous hydrochloric acid at room temperature.

-

Basify the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by crystallization or chromatography to yield this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

The primary therapeutic application of the this compound scaffold has been in the development of opioid analgesics. However, its utility has expanded to other areas, demonstrating its versatility.

Opioid Analgesics

The analgesic activity of this class of compounds is primarily mediated through agonism at the µ-opioid receptor (MOR). The SAR is well-defined:

-

Aryl Ring Substitution: As previously mentioned, substitution on the phenyl ring significantly modulates potency. Electron-donating or halogen substituents at the para-position are generally favorable.[2] A meta-hydroxyl group on the phenyl ring has also been shown to be a key modification, leading to compounds with narcotic antagonist activity.

-

Amino Group Substitution: The nature of the substituent on the nitrogen atom is critical. While the dimethylamino group confers potent activity, systematic variation has revealed non-classical SARs.

-

Modification of the Carbonyl Group: Reduction of the ketone to a hydroxyl group or addition of nucleophiles to the carbonyl can dramatically increase potency.[4] The stereochemistry of the resulting alcohol is crucial, with the trans (relative to the amino group) isomer being significantly more potent. The addition of a phenethyl group via a Grignard reaction can lead to a several hundred-fold increase in potency.

| Compound/Modification | Relative Potency (Morphine = 1) | Receptor Target | Reference |

| 4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one | ~1 | µ-opioid | [Lednicer et al., 1980] |

| 4-(Dimethylamino)-4-(p-bromophenyl)cyclohexan-1-one | ~0.5 | µ-opioid | [Lednicer et al., 1980] |

| 4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexan-1-one | Exhibits narcotic antagonist activity | µ-opioid | [Lednicer et al., 1981] |

| Phenethyl Grignard adduct of 4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one | Several hundred times more potent | µ-opioid | [Lednicer et al., 1981] |

Beyond Opioid Receptors: Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists

More recent research has demonstrated that the 4-(dimethylamino)-4-phenylcyclohexanone scaffold is a valuable starting point for the development of ligands for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a non-opioid member of the opioid receptor family. Concurrent activation of NOP and MOR receptors is a promising strategy for developing potent analgesics with an improved side-effect profile.[4]

The spirocyclic ether derivative, cebranopadol, which is currently in clinical development for chronic pain, was developed through systematic optimization of the 4-(dimethylamino)-4-phenylcyclohexanone core.[2] This highlights the enduring relevance of this scaffold in modern drug discovery.

Mechanism of Action: Mu-Opioid Receptor Signaling

As a µ-opioid receptor agonist, derivatives of this compound initiate a cascade of intracellular signaling events that ultimately lead to analgesia.

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of an agonist to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing neurotransmitter release. Together, these events decrease neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia.

Experimental Protocols for Biological Evaluation

In Vivo Analgesic Activity: Hot-Plate Test

The hot-plate test is a standard method for assessing the central analgesic activity of compounds in rodents.

Objective: To determine the latency of a pain response to a thermal stimulus.

Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.

Procedure:

-

Acclimate the animals (typically mice) to the testing room for at least 30 minutes before the experiment.

-

Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

-

Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

-

At a predetermined time after drug administration, place the animal on the hot plate and start a timer.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first clear pain response.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

-

Calculate the percent maximum possible effect (%MPE) for each animal.

In Vitro Receptor Binding: Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor, in this case, the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO-MOR cells).

-

A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel analgesics and other therapeutic agents. Its synthetic tractability and the well-elucidated structure-activity relationships make it an attractive template for further optimization and exploration. The evolution of this scaffold from a simple opioid analgesic to a key component of multi-target ligands like cebranopadol underscores its enduring importance in medicinal chemistry. Future research will likely focus on fine-tuning the pharmacophore to develop biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially leading to safer analgesics with reduced side effects. Furthermore, the application of this versatile scaffold to other CNS targets warrants continued investigation.

References

Application Note & Protocols: A Phased Experimental Design for the Preclinical Evaluation of 4-(Dimethylamino)-4-phenylcyclohexan-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Specifically, the 4-amino-4-arylcyclohexanone class of compounds has demonstrated notable central nervous system (CNS) activity, including potent analgesic effects.[2][3] This document presents a comprehensive, phased experimental design for the preclinical investigation of a novel analogue, 4-(Dimethylamino)-4-phenylcyclohexan-1-one. The proposed workflow is structured to systematically characterize the compound's physicochemical properties, elucidate its in vitro pharmacological profile, assess its in vivo efficacy and behavioral effects, and establish a preliminary safety profile. This guide provides detailed, self-validating protocols and explains the scientific rationale behind key experimental choices, adhering to principles outlined by regulatory bodies to ensure data integrity and translational relevance.[4][5][6]

Introduction: Rationale and Strategic Overview

This compound belongs to a chemical class with known CNS activity. Its structural similarity to arylcyclohexamines, which includes NMDA receptor antagonists like ketamine, and to 4-amino-4-arylcyclohexanones, which have shown opioid receptor activity, suggests a high potential for novel pharmacology.[2][7] A structured, multi-tiered approach is essential to efficiently de-risk and characterize this new chemical entity (NCE).[8]

The experimental plan is divided into four logical phases:

-

Phase I: Foundational Characterization. Establishes the fundamental chemical and physical properties necessary for all subsequent biological testing.

-

Phase II: In Vitro Pharmacological Profiling. Utilizes cell-free and cell-based assays to identify primary molecular targets and initial metabolic liabilities.

-

Phase III: In Vivo Pharmacodynamic & Pharmacokinetic Assessment. Transitions the investigation into whole-animal models to evaluate CNS effects and the compound's disposition in the body.

-

Phase IV: Preliminary In Vivo Toxicology. Conducts acute toxicity studies to determine initial safety parameters and guide dose selection for future studies.

This phased approach ensures that resource-intensive in vivo studies are only initiated after sufficient positive data are generated from foundational in vitro screens, maximizing efficiency and adhering to ethical research principles.[6]

Caption: High-level workflow for the preclinical evaluation of the target compound.

Phase I: Foundational Physicochemical Characterization

Expertise & Experience: Before any biological assessment, it is critical to confirm the identity, purity, and key physicochemical properties of the test compound. These parameters directly impact the reliability and reproducibility of all subsequent experiments. For instance, poor solubility can lead to artificially low potency values in in vitro assays and erratic exposure in in vivo studies.

Protocol 2.1: Purity and Identity Confirmation

-

Identity Verification: Confirm the molecular weight (Expected: 217.31 g/mol ) using High-Resolution Mass Spectrometry (HRMS).[9] Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm). The purity should exceed 95% for initial screening and >98% for in vivo studies.

Protocol 2.2: Solubility and Stability Assessment

-

Kinetic Solubility: Determine the solubility in Phosphate-Buffered Saline (PBS) at pH 7.4 and in assay-specific buffers using nephelometry or a similar method. This informs the maximum concentration achievable in in vitro assays.

-

Stability: Assess the compound's stability in the primary DMSO stock solution (at room temperature and -20°C) and in the final aqueous assay buffer over the time course of a typical experiment (e.g., 2-4 hours). Analyze degradation using HPLC or LC-MS.

| Property | Target Value / Method | Rationale |

| Molecular Weight | 217.31 g/mol (C₁₄H₁₉NO)[9] | Confirms identity of the synthesized compound. |

| Purity | >98% (HPLC) | Ensures observed biological effects are due to the compound, not impurities. |

| Aqueous Solubility | >50 µM in PBS, pH 7.4 | Determines the upper concentration limit for reliable in vitro testing. |

| DMSO Stock Stability | <5% degradation over 48h at RT | Validates the integrity of the compound during storage and handling. |

| pKa (Predicted) | 8.15 ± 0.20[9] | Predicts ionization state at physiological pH, affecting permeability and binding. |

Phase II: In Vitro Pharmacological Profiling

Trustworthiness: The goal of this phase is to identify the compound's primary molecular targets and determine its potency and functional activity. A broad screening panel is used initially to cast a wide net, followed by more focused assays to confirm hits. This approach minimizes the risk of missing an unexpected primary target.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 5. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylcyclohexamine type drugs | CoLab [colab.ws]

- 8. ppd.com [ppd.com]

- 9. Page loading... [guidechem.com]

Application Notes & Protocols for In Vivo Studies with 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in compliance with local and international guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction: Understanding 4-(Dimethylamino)-4-phenylcyclohexan-1-one

This compound is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological activities, often interacting with the central nervous system. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, producing dissociative, analgesic, and anesthetic effects[1][2]. Preliminary data suggests that this compound may function as an opioid analgesic, presenting a unique scaffold for the development of novel therapeutics for pain management.

The successful preclinical development of any novel chemical entity hinges on a meticulously planned series of in vivo studies to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This guide provides a comprehensive framework for designing and executing foundational in vivo studies for this compound, grounded in established scientific principles and ethical considerations.

PART 1: Foundational Principles of Preclinical In Vivo Study Design